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molecular formula C14H12Cl2N4O2 B471445 8-chloro-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 1604-77-9

8-chloro-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B471445
M. Wt: 339.2g/mol
InChI Key: KCHQXZNDKKCOOE-UHFFFAOYSA-N
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Patent
US07192952B2

Procedure details

From 8-Chorotheophylline (10 g, 47 mmol)) and 2-chlorobenzyl chloride (19.4 ml, 153.9 mmol). The 2-chlorobenzyl chloride was added in three portions. First third at reaction start as described in general procedure (E), and the other thirds after 24 and 48 hours respectively as the reaction had not completed. Total reaction time 7 days at RT. Due to incomplete precipitation in water the product was extracted with DCM (700 and 300 ml), dried (MgSO4), and evaporated to dryness in vacuo. Excess 2-chlorobenzyl bromide was removed by washing the product in Et2O.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
19.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:11][C:10]2[C:9](=[O:12])[N:7]([CH3:8])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=1.[Cl:15][C:16]1[CH:23]=[CH:22][CH:21]=[CH:20][C:17]=1[CH2:18]Cl>>[Cl:1][C:2]1[N:11]([CH2:18][C:17]2[CH:20]=[CH:21][CH:22]=[CH:23][C:16]=2[Cl:15])[C:10]2[C:9](=[O:12])[N:7]([CH3:8])[C:6](=[O:13])[N:5]([CH3:14])[C:4]=2[N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=2N(C(N(C)C(C2N1)=O)=O)C
Step Two
Name
Quantity
19.4 mL
Type
reactant
Smiles
ClC1=C(CCl)C=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CCl)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
First third at reaction start
CUSTOM
Type
CUSTOM
Details
after 24 and 48 hours
Duration
48 h
CUSTOM
Type
CUSTOM
Details
Total reaction time 7 days
Duration
7 d
CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
Due to incomplete precipitation in water the product
EXTRACTION
Type
EXTRACTION
Details
was extracted with DCM (700 and 300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
Excess 2-chlorobenzyl bromide was removed
WASH
Type
WASH
Details
by washing the product in Et2O

Outcomes

Product
Name
Type
Smiles
ClC1=NC=2N(C(N(C(C2N1CC1=C(C=CC=C1)Cl)=O)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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